![molecular formula C21H15F3N2O2 B2983049 6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252060-10-9](/img/structure/B2983049.png)
6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C21H15F3N2O2 and its molecular weight is 384.358. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound, while not directly cited, is closely related to research in the synthesis and structural determination of various pyridine derivatives, which have been explored for their unique configurations and potential applications. For example, studies have focused on synthesizing and analyzing the crystal structures of related compounds, highlighting the methodological advancements and the detailed understanding of molecular configurations obtained through X-ray diffraction techniques. These efforts contribute to the broader field of chemical synthesis, where precise structural elucidation informs potential functional applications, such as material science and pharmaceuticals (A. Moustafa & A. S. Girgis, 2007).
Corrosion Inhibition
Research has demonstrated the effectiveness of pyridine derivatives as corrosion inhibitors, particularly in protecting metals in acidic environments. By employing electrochemical and gravimetric methods, certain derivatives have been shown to significantly reduce corrosion rates, indicating their potential as cost-effective and efficient materials for industrial applications. The detailed investigation into their adsorption behavior and inhibition mechanisms offers insights into developing new materials with enhanced protective capabilities (K. R. Ansari, M. Quraishi, & Ambrish Singh, 2015).
Optical and Electronic Properties
The exploration of pyridine derivatives extends to their optical and electronic properties, where certain compounds exhibit promising characteristics for device applications. Research into the thermal stability, optical band gaps, and device fabrication based on pyridine derivatives underlines their potential in semiconductor and photovoltaic applications. Such studies are crucial for advancing electronic materials and developing new technologies for energy conversion and storage (E. El-Menyawy, I. Zedan, & H. Nawar, 2019).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyridine derivatives have been examined, revealing their dependence on wavelength and incident intensity. These materials demonstrate significant potential for applications in optical switching, modulation, and other photonic technologies. Understanding the NLO behavior of such compounds is essential for the development of next-generation optical materials that can be tailored for specific applications in communications and information processing (M. Khanzadeh et al., 2018).
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2/c1-28-18-8-5-15(6-9-18)19-10-7-16(12-25)20(27)26(19)13-14-3-2-4-17(11-14)21(22,23)24/h2-11H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKFJOMDWARAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC(=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

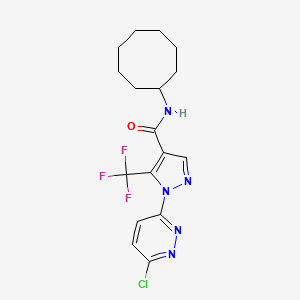
![N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2982974.png)
![N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide](/img/structure/B2982975.png)

![3-Pyridin-3-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2982978.png)

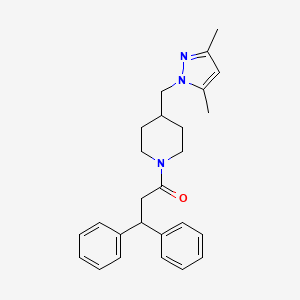
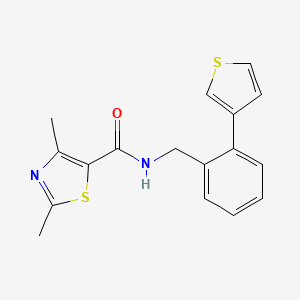
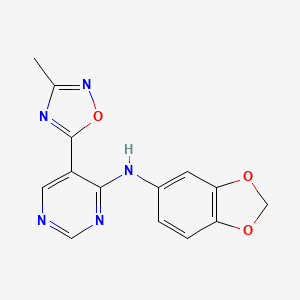

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)
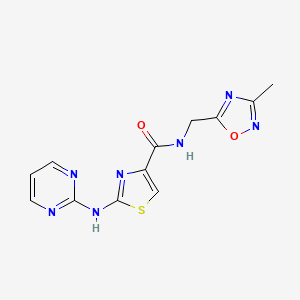

![(E)-4-(Dimethylamino)-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2982988.png)